

Withaperuvin C: A Spectroscopic and Methodological Guide

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Compound of Interest		
Compound Name:	Withaperuvin C	
Cat. No.:	B211718	Get Quote

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Introduction

Withaperuvin C is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. Isolated from Physalis peruviana, this complex molecule has drawn interest within the scientific community for its potential biological activities, a characteristic shared by many withanolides. The structural elucidation and characterization of Withaperuvin C are fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the available spectroscopic data for Withaperuvin C and details the experimental protocols typically employed for the analysis of such compounds.

Spectroscopic Data

The structural framework of **Withaperuvin C** was primarily elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like **Withaperuvin C**. While a complete, publicly available, tabulated dataset of all



2D NMR correlations (COSY, HSQC, HMBC) for **Withaperuvin C** is not readily found in current literature searches, the key ¹H and ¹³C NMR chemical shifts have been reported.

Table 1: 1H NMR Spectroscopic Data for Withaperuvin C

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
6-H	4.60	dd	3, 2
4-H	6.17	-	-
19-CH₃	1.48	S	-

Note: Data is based on the original structure elucidation studies. The 1H NMR spectrum of **Withaperuvin C**'s monoacetate derivative shows a characteristic acetylation shift for the C-19 methyl hydrogen signal to δ 1.36 ppm. The splitting pattern of the C-6 carbinyl hydrogen signal (dd, J = 3 and 2 Hz) indicates a quasi-equatorial orientation.

Table 2: 13C NMR Spectroscopic Data for Withaperuvin C

A complete, tabulated set of ¹³C NMR data for **Withaperuvin C** is not explicitly available in the reviewed literature. However, the structure was confirmed by ¹³C NMR spectroscopy, which would have shown 28 distinct carbon signals corresponding to its molecular formula (C₂₈H₃₈O₇). The spectrum would be characterized by signals for carbonyl groups (in the lactone and cyclohexenone moieties), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons of the steroidal skeleton.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Withaperuvin C



Wavenumber (cm ⁻¹)	Functional Group Assignment	
~1700	α ,β-unsaturated δ-lactone C=O stretch	
~1665	α,β-unsaturated ketone C=O stretch	
~3400	O-H stretch (hydroxyl groups)	

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Withaperuvin C

Technique	lon	m/z
FD-MS	[M] ⁺	486.2560
Calculated	[M]	486.2566

Note: The molecular formula of **Withaperuvin C** is $C_{28}H_{38}O_7$, with a molecular weight of 486.6 g/mol . The high-resolution mass spectrometry data is consistent with this formula.

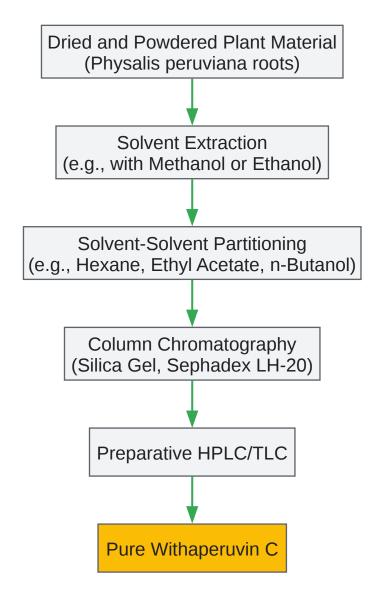
Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of withanolides, including **Withaperuvin C**.

Isolation and Purification of Withaperuvin C

The general workflow for obtaining pure **Withaperuvin C** from its natural source, Physalis peruviana, is outlined below.





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Caption: General workflow for the isolation of Withaperuvin C.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.
- ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.



• ¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to identify the number of unique carbon atoms and their chemical environments.

2D NMR:

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

Infrared (IR) Spectroscopy

FT-IR (Fourier Transform Infrared) spectroscopy is the standard method.

- Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, a
 thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g.,
 chloroform).
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for accurate mass determination.

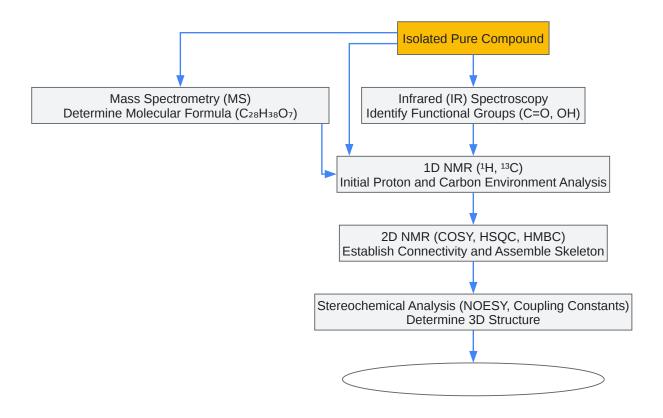
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Field
 Desorption (FD) is used to minimize fragmentation and observe the molecular ion.



 Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like **Withaperuvin C** follows a logical progression of spectroscopic analyses.



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